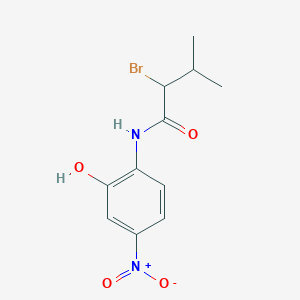
2H-1,3-benzodioxol-5-yl(pyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol is a chemical compound characterized by its unique structure, which includes a benzodioxole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol typically involves multi-step organic reactions. One common approach is the reaction of 2H-1,3-benzodioxol-5-ylmethanol with pyridin-4-yl halides under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or benzodioxoles.
科学研究应用
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
作用机制
The mechanism by which 2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit certain enzymes or receptors involved in tumor growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
2H-1,3-Benzodioxol-5-yl(pyridin-4-yl)methanol is structurally similar to other compounds containing benzodioxole and pyridine rings. Some of these similar compounds include:
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
Uniqueness: What sets this compound apart from these similar compounds is its specific arrangement of functional groups and its potential applications in various fields. Its unique chemical structure allows for diverse reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
1,3-benzodioxol-5-yl(pyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-8-16-11/h1-7,13,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNADCBJRDJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-isopropyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B7854241.png)






![5-amino-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7854309.png)


